Enhanced Lipophilicity (LogP) Compared to Other 5-Amino-Substituted Analogs
The target compound demonstrates a calculated LogP of 1.29, which is markedly higher than its closest cyclic amine analogs. This elevated lipophilicity is crucial for improving passive membrane permeability, a common liability in pyrazole-based leads with lower LogP values .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.29 |
| Comparator Or Baseline | 5-(Pyrrolidin-1-yl) analog: LogP = 0.85; 5-Morpholino analog: LogP = 0.44; 5-H analog: LogP = 0.54 |
| Quantified Difference | 0.44 to 0.85 log units higher than amino-substituted comparators, indicating approximately 2.7- to 7-fold greater lipophilicity. |
| Conditions | Calculated LogP values from vendor technical datasheets (Fluorochem, Guidechem); consistent prediction models assumed. |
Why This Matters
A log unit increase in LogP can translate to significantly improved cell permeability and oral absorption potential, making this scaffold a superior starting point for lead series targeting intracellular proteins [1].
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235-248. DOI: 10.1517/17460441003605098. View Source
